molecular formula C14H12ClN3S B13146686 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide

2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide

Cat. No.: B13146686
M. Wt: 289.8 g/mol
InChI Key: QFMBKSVOGUQQGH-LICLKQGHSA-N
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Description

2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide is a compound belonging to the class of hydrazinecarbothioamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzylidene and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide typically involves the condensation of N-(3-chlorophenyl)hydrazinecarbothioamide with benzaldehyde. The reaction is carried out in absolute ethanol with a catalytic amount of glacial acetic acid . The reaction conditions are mild, and the product is obtained in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Condensation Reactions: It can react with other aldehydes or ketones to form hydrazones.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as thiazoles.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene or chlorophenyl positions.

Common Reagents and Conditions

Major Products

    Hydrazones: Formed from condensation with aldehydes or ketones.

    Thiazoles: Formed from cyclization reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound’s hydrazinecarbothioamide moiety can form coordination complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, its benzylidene group can interact with cellular receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both benzylidene and chlorophenyl groups, which enhance its reactivity and biological activity. Its ability to form various derivatives through condensation, cyclization, and substitution reactions makes it a versatile compound in chemical synthesis and medicinal research.

Properties

Molecular Formula

C14H12ClN3S

Molecular Weight

289.8 g/mol

IUPAC Name

1-[(E)-benzylideneamino]-1-(3-chlorophenyl)thiourea

InChI

InChI=1S/C14H12ClN3S/c15-12-7-4-8-13(9-12)18(14(16)19)17-10-11-5-2-1-3-6-11/h1-10H,(H2,16,19)/b17-10+

InChI Key

QFMBKSVOGUQQGH-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N(C2=CC(=CC=C2)Cl)C(=S)N

Canonical SMILES

C1=CC=C(C=C1)C=NN(C2=CC(=CC=C2)Cl)C(=S)N

Origin of Product

United States

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